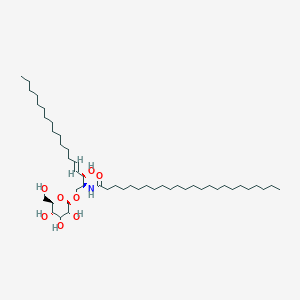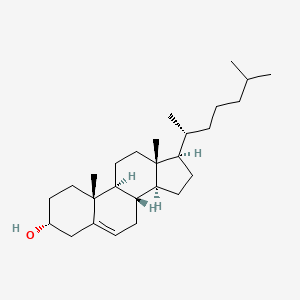
Epicholesterol
概要
説明
Molecular Structure Analysis
Epicholesterol has a molecular formula of C27H46O and a molecular weight of 386.66 . It is a sterol lipid, which is a class of lipids that have a fused ring structure .Chemical Reactions Analysis
Epicholesterol can interact with proteins either directly by binding to specific sites or indirectly by altering surrounding membrane properties . The specificity of cholesterol’s effect on Kir channels is dependent on the specific orientation of cholesterol within its putative binding pocket which its chiral isomers cannot replicate, even when bound themselves .Physical And Chemical Properties Analysis
Epicholesterol has a molecular formula of C27H46O and a molecular weight of 386.66 . It is a sterol lipid, which is a class of lipids that have a fused ring structure . The physical and chemical properties of Epicholesterol are not explicitly mentioned in the retrieved sources.科学的研究の応用
Affinity and Specificity of Cholesterol Interactions:
- Computational approaches help identify cholesterol binding sites in membrane proteins. Notable motifs include:
Phosphatidylinositol 4,5-Bisphosphate (PI(4,5)P2) and Cholesterol
PI(4,5)P2 and cholesterol are essential lipids in cellular membranes. Here’s a brief overview:
Structure and Synthesis:- Cholesterol :
作用機序
Target of Action
Epicholesterol, an unnatural epimeric form of cholesterol, differs from cholesterol only in the stereochemistry of the C-3 position . It has been found to interact with the cell membrane, specifically with ergosterol-containing membranes . Ergosterol is a sterol found in cell membranes of fungi and protozoa, playing roles similar to cholesterol in animals .
Mode of Action
Epicholesterol’s mode of action is believed to be similar to that of cholesterol, given their structural similarities . Cholesterol has been shown to interact directly with several types of ion channels (nAChR, Kir, BK, TRPV), regulating them through specific sterol-protein interactions . Due to the difference in the orientation of the hydroxyl group, it is unlikely that a protein binding site for cholesterol would also bind epicholesterol .
Biochemical Pathways
Cholesterol plays a key role in maintaining membrane fluidity, thickness, and compartmentalization of lipid domains that constitute scaffolds for multiple signaling platforms . It is also involved in the regulation of ion channels .
Pharmacokinetics
Cholesterol is synthesized de novo in cells and can also be imported via lipoprotein uptake . It is trafficked between organelles via vesicular transport or non-vesicular transport mechanisms involving membrane contact sites .
Result of Action
It is known that cholesterol, to which epicholesterol is structurally similar, can affect the function of various proteins, including g-protein coupled receptors (gpcr) and ion channels . It can also influence membrane trafficking and membrane fusion (SNARE) proteins .
Action Environment
The action of epicholesterol, like that of cholesterol, can be influenced by various environmental factors. For instance, the presence of other lipids in the membrane, the temperature, and the pH can all affect the interaction of epicholesterol with its targets . .
Safety and Hazards
Users should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Epicholesterol. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
The future directions of Epicholesterol research could involve further understanding of the factors that determine if these motifs are functional in cholesterol binding. This will allow for enhanced predictive capabilities . Another potential direction could be to explore the idea that the specificity of cholesterol’s effect on Kir channels is dependent on the specific orientation of cholesterol within its putative binding pocket .
特性
IUPAC Name |
(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21-,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWMOMLDIMFJA-VEIPTCAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415281 | |
| Record name | Cholest-5-en-3alpha-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
474-77-1 | |
| Record name | Epicholesterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-en-3alpha-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPICHOLESTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP3S3KD84I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



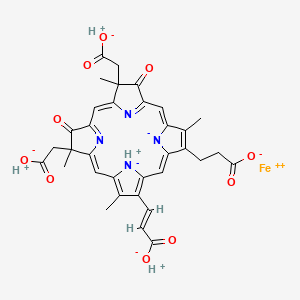
![(2R)-2-[[(2R,3R,4R)-2-amino-4-hydroxy-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxobutyl]amino]-2-[(2S,3R,4S,5S)-5-(2,4-dioxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]acetic acid](/img/structure/B1239545.png)
![2-[[(1S,4aS,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]benzene-1,4-diol](/img/structure/B1239546.png)

![[(2r,3s,4r,5r)-5-[4-Aminocarbonyl-5-[(E)-[[(2r,3r,4s,5r)-3,4-Bis(Oxidanyl)-5-(Phosphonooxymethyl)oxolan-2-Yl]amino]methylideneamino]imidazol-1-Yl]-3,4-Bis(Oxidanyl)oxolan-2-Yl]methyl Dihydrogen Phosphate](/img/structure/B1239550.png)


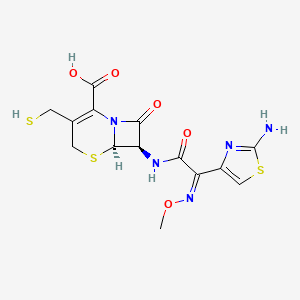
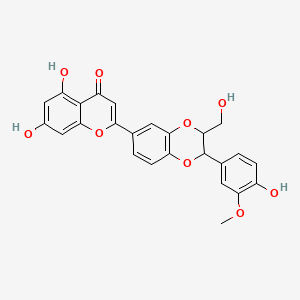

![3-N-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1,2,4-triazole-3,4-diamine](/img/structure/B1239559.png)
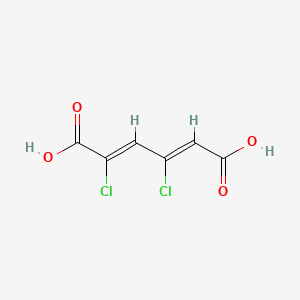
![methyl 5-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1239561.png)
